Prampine
Overview
Description
It is commonly used in various dermatological and anorectal/anogenital conditions, including minor cuts, burns, insect bites, hives, rashes due to poison ivy exposure, and hemorrhoids . Pramocaine works by preventing ionic fluctuations needed for neuron membrane depolarization and action potential propagation .
Preparation Methods
The preparation of pramocaine hydrochloride involves several steps:
Reaction of parachlorophenol and brominated n-butane: Under alkaline conditions, parachlorophenol reacts with brominated n-butane to form 4-n-butoxychlorobenzene.
Reaction of morpholine and 3-bromopropanol: Under alkaline conditions, morpholine reacts with 3-bromopropanol to form N-(3-hydroxypropyl)morpholine.
Final reaction: 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine react under alkaline conditions, followed by extraction, washing, drying, and salification to obtain pramocaine hydrochloride
Chemical Reactions Analysis
Pramocaine undergoes various chemical reactions, including:
Oxidation and Reduction: Pramocaine can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: Pramocaine can participate in substitution reactions, particularly involving its aromatic ring and morpholine moiety.
Common Reagents and Conditions: Typical reagents include brominated n-butane, morpholine, and 3-bromopropanol. .
Major Products: The major product formed from these reactions is pramocaine hydrochloride
Scientific Research Applications
Pramocaine has several scientific research applications:
Chemistry: Pramocaine is used as a model compound in studies involving local anesthetics and their mechanisms of action.
Biology: Pramocaine is used in research on neuronal membrane depolarization and action potential propagation.
Mechanism of Action
Pramocaine exerts its effects by reversibly binding and inhibiting voltage-gated sodium channels on neurons. This decreases sodium permeability into the cell, stabilizing the membrane and preventing ionic fluctuations needed for depolarization. As a result, action potential propagation is stopped, leading to numbness and relief from pain and itching .
Comparison with Similar Compounds
Pramocaine is similar to other local anesthetics such as lidocaine, benzocaine, and tetracaine. pramocaine stands out due to its unique chemical structure, which reduces the risk of cross-allergy reactions. Additionally, pramocaine has a lower potential for causing skin irritation compared to some other local anesthetics .
Similar Compounds
- Lidocaine
- Benzocaine
- Tetracaine
Pramocaine’s unique structure and properties make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
7009-65-6 |
---|---|
Molecular Formula |
C20H27NO4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenyl-3-propanoyloxypropanoate |
InChI |
InChI=1S/C20H27NO4/c1-3-19(22)24-13-18(14-7-5-4-6-8-14)20(23)25-17-11-15-9-10-16(12-17)21(15)2/h4-8,15-18H,3,9-13H2,1-2H3/t15-,16+,17?,18? |
InChI Key |
WGQOUDPBYNQAPB-OQSMONGASA-N |
SMILES |
CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C |
Isomeric SMILES |
CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C |
Canonical SMILES |
CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prampine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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